molecular formula C14H11ClO2 B072278 4-(Benzyloxy)benzoyl chloride CAS No. 1486-50-6

4-(Benzyloxy)benzoyl chloride

Cat. No.: B072278
CAS No.: 1486-50-6
M. Wt: 246.69 g/mol
InChI Key: ICEKEZSKMGHZNT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzoyl chloride (C₁₄H₁₁ClO₂) is an acyl chloride derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position of the benzoyl moiety. This compound is widely used in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives. Its benzyloxy group acts as a protective moiety for hydroxyl groups, enhancing stability during reactions under acidic or basic conditions . For example, it has been employed in the synthesis of β-amyloid aggregation inhibitors and azetidinone derivatives, achieving yields of 78–88% in ultrasound-assisted protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)benzoyl chloride can be synthesized through the reaction of 4-(benzyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process generally includes the following steps:

  • Dissolution of 4-(benzyloxy)benzoic acid in an appropriate solvent such as dichloromethane.
  • Addition of thionyl chloride or oxalyl chloride to the solution.
  • Refluxing the mixture until the reaction is complete.
  • Purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

    Hydrolysis: Reacts with water to form 4-(benzyloxy)benzoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Used in the formation of amides under mild conditions.

    Alcohols: Used in the formation of esters, typically in the presence of a base such as pyridine.

    Lewis Acids: Catalysts like aluminum chloride are used in Friedel-Crafts acylation reactions.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.

Scientific Research Applications

Scientific Research Applications

4-(Benzyloxy)benzoyl chloride has been employed in several significant research areas:

  • Pharmaceutical Development
    • This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of anticonvulsant drugs by modifying its structure to enhance biological activity .
    • A study demonstrated its effectiveness in synthesizing compounds that exhibit promising anticonvulsant properties, highlighting its potential in treating epilepsy and other seizure disorders .
  • Material Science
    • Researchers have explored the use of this compound in creating polymer-bound derivatives. These derivatives are useful for developing advanced materials with specific functional properties .
    • The polymer-bound form allows for easier handling and application in various industrial processes, including catalysis and material coatings.
  • Organic Synthesis
    • The compound is frequently used as a reagent in organic synthesis for introducing the benzyloxy group into other molecules. This transformation is crucial for constructing complex organic frameworks .
    • It has been successfully applied in coupling reactions with various nucleophiles, leading to the formation of diverse aromatic compounds.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Anticonvulsant Activity : In a study assessing a series of alkanoiamides derived from this compound, compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure model. Results indicated that modifications to the benzoyloxy group significantly affected the anticonvulsant properties .
  • Polymer Chemistry : Another research effort focused on synthesizing polymer-bound derivatives using this compound. The study illustrated how these derivatives could enhance catalytic efficiency in organic reactions, showcasing their utility in green chemistry applications .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Hydroxybenzoyl Chloride (C₇H₅ClO₂)

  • Structure : Replaces the benzyloxy group with a hydroxyl (-OH) at the para position.
  • Reactivity : The hydroxyl group increases polarity but reduces stability under acidic conditions. It is prone to unwanted side reactions unless protected.
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals. Its unprotected hydroxyl group limits utility in reactions requiring anhydrous conditions .

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₁₀Cl₂FO₂)

  • Structure : Substitutes the benzyl group with a halogenated (2-chloro-6-fluoro) benzyl moiety.
  • Reactivity : The electron-withdrawing halogens enhance electrophilicity, accelerating acylation reactions.
  • Applications : Valuable in synthesizing halogenated bioactive molecules, such as receptor ligands .

4-(2-Thienyl)benzoyl Chloride (C₁₁H₇ClOS)

  • Structure : Incorporates a thienyl (aromatic sulfur-containing) group at the para position.
  • Reactivity : The thienyl group introduces π-conjugation, altering electronic properties and directing electrophilic substitution.
  • Applications : Used in materials science and heterocyclic chemistry for constructing sulfur-containing polymers .

4-(Trichloromethyl)benzoyl Chloride (C₈H₄Cl₄O)

  • Structure : Features a trichloromethyl (-CCl₃) substituent.
  • Reactivity : The strong electron-withdrawing effect of -CCl₃ increases electrophilicity but may reduce solubility in polar solvents.
  • Applications : Employed in radical reactions and as a precursor for agrochemicals .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
4-(Benzyloxy)benzoyl chloride 246.69 ~300 (decomposes) Soluble in DCM, THF; insoluble in H₂O .
4-Hydroxybenzoyl chloride 156.57 220–225 Soluble in polar aprotic solvents .
4-(2-Thienyl)benzoyl chloride 222.69 Not reported Soluble in toluene, ethyl acetate .
4-(Trichloromethyl)benzoyl chloride 257.92 150–160 (under vacuum) Soluble in chlorinated solvents .

Stability and Handling

  • This compound : Moisture-sensitive; requires storage under inert conditions. The benzyloxy group mitigates hydrolysis compared to 4-hydroxy derivatives .
  • Halogenated Derivatives (e.g., 4-[(2-Chloro-6-fluorobenzyl)oxy]) : More stable toward nucleophilic attack but may release toxic gases (HCl/HF) under heat .
  • 4-(Trifluoromethyl)benzoyl Chloride : Hydrolyzes rapidly in aqueous media, necessitating anhydrous reaction setups .

Biological Activity

4-(Benzyloxy)benzoyl chloride is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is a derivative of benzoyl chloride, modified with a benzyloxy group which may influence its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and agrochemicals.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with phenolic compounds under controlled conditions. The synthetic route may include the following steps:

  • Formation of the benzyloxy group : Reacting phenol with benzyl bromide to form benzyloxybenzene.
  • Chlorination : Treating benzyloxybenzene with thionyl chloride or phosphorus pentachloride to yield this compound .

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15.3Induction of apoptosis
This compoundHT-29 (colon cancer)12.7Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in developing antibacterial agents .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Studies have shown that derivatives of this compound exhibit inhibitory effects on mushroom tyrosinase, with IC50 values indicating effective inhibition. The inhibition mechanism was found to be non-competitive, suggesting that the compound binds to an allosteric site on the enzyme .

CompoundIC50 (µM)Type of Inhibition
This compound18.5Non-competitive

Case Study 1: Antitumor Efficacy

In a controlled study, mice were treated with varying doses of this compound alongside established chemotherapeutic agents. Results indicated a synergistic effect, leading to enhanced tumor suppression compared to monotherapy treatments. Histological analysis revealed reduced tumor size and increased apoptosis markers in treated groups .

Case Study 2: Antimicrobial Properties

A clinical trial assessed the effectiveness of formulations containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with this formulation exhibited significant improvement compared to those receiving placebo, highlighting its potential as a topical antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 4-(Benzyloxy)benzoyl chloride?

A common method involves reacting 4-(Benzyloxy)benzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. For example, a protocol adapted from related acyl chloride syntheses uses reflux in dichloromethane with catalytic DMF, followed by removal of volatiles in vacuo to isolate the product as a pale yellow solid . Key considerations include maintaining an inert atmosphere (N₂) and stoichiometric excess of SOCl₂ (3–5 equivalents) to ensure complete conversion.

Q. How can researchers purify this compound to >95% purity?

Purification typically involves distillation under reduced pressure or column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate). Evidence from analogous compounds (e.g., 4-bromobenzoyl chloride) highlights the importance of avoiding aqueous workup due to hydrolysis sensitivity. Purity validation via GC or NMR is recommended .

Q. What are the stability and storage requirements for this compound?

this compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (Ar or N₂) in airtight, corrosion-resistant containers at –20°C is advised. Stability tests on similar benzoyl chlorides indicate decomposition within hours if exposed to ambient humidity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatization of this compound in peptide coupling?

Optimization strategies include:

  • Stoichiometric control : Use 1.1–1.3 equivalents of acyl chloride relative to the nucleophile (e.g., amines) to minimize side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis.
    Evidence from ligand synthesis (e.g., BenzaPhos ligands) shows yields >70% under these conditions .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • NMR spectroscopy : ¹³C NMR distinguishes the carbonyl carbon (~170 ppm) and benzyloxy group (~70 ppm).
  • X-ray crystallography : Resolves steric effects in crystalline derivatives (e.g., boronic acid pinacol esters) .

Q. How should researchers address contradictions in reported reactivity data for benzoyl chloride derivatives?

Systematic benchmarking under controlled conditions (temperature, solvent, catalyst) is critical. For example, discrepancies in hydrolysis rates between 4-substituted benzoyl chlorides may arise from electronic effects (e.g., electron-withdrawing groups accelerate reactivity). Cross-referencing kinetic studies with computational models (DFT) can clarify mechanisms .

Q. What safety protocols are essential for large-scale reactions involving this compound?

Beyond basic PPE (goggles, impervious gloves), advanced measures include:

  • Leak-tight reactors : Use Schlenk lines or sealed flasks to prevent vapor release.
  • Neutralization traps : Quench excess acyl chloride with chilled sodium bicarbonate.
  • Ventilation : Local exhaust ventilation (LEV) systems to limit airborne exposure. Regulatory guidelines (OSHA, REACH) for corrosive solids (UN3261) must be followed .

Q. How can this compound be applied in supramolecular chemistry or polymer research?

  • Ligand synthesis : The benzyloxy group serves as a steric/electronic modifier in phosphite ligands for asymmetric catalysis .
  • Polymer initiators : It can act as an acylation agent in polyacetylene derivatization, as seen in studies using 4-(phenylazo)benzoyl chloride .

Q. What are the best practices for troubleshooting decomposition during storage?

Decomposition often results from residual moisture or improper sealing. Pre-storage steps:

  • Rigorous drying : Use molecular sieves (3Å) in solvent systems.
  • Quality checks : Monitor via FTIR for OH stretches (~3200 cm⁻¹) indicating hydrolysis.
  • Repackaging : Transfer to flame-sealed ampoules under argon .

Q. How to ensure compliance with regulatory frameworks when disposing of waste containing this compound?

Follow protocols for corrosive organic solids:

  • Neutralization : Hydrolyze with excess cold water in a fume hood, then adjust pH to 6–8.
  • Documentation : Align with EPA (40 CFR Part 261) and REACH guidelines for hazardous waste .

Properties

IUPAC Name

4-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEKEZSKMGHZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396123
Record name 4-(benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-50-6
Record name 4-(benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxybenzoylchloride
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Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g (21.9 mmol) of 4-benzyloxy-benzoic acid in 25 mL of dichloromethane (DCM) was added dropwise 10 mL (114 mmol) of oxalyl chloride, followed by 5 □L of dimethylformamide (DMF cat) and the reaction mixture was heated at reflux for 3 h, and concentrated to give 5.32 g (98%) of desired 4-benzyloxy-benzoyl chloride as a yellow solid as indicated by 1H NMR. The product was used without any further purification in the next step.
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5 g
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 164.7 g 4-benzyloxybenzoic acid obtained in step (a) and 80 ml of thionyl chloride in 750 ml of trichloroethylene was refluxed with stirring for 3 hrs. The crystalline residue obtained after evaporation was recrystallized from petroleum ether b.p. 80°-110° C.
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164.7 g
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80 mL
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750 mL
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Synthesis routes and methods III

Procedure details

In the synthesis of an alcohol to be reacted with the ester (v), 4-benzyloxybenzoic acid (vi) is first reacted with a halogenating agent such as oxalyl chloride to obtain 4-benzyloxybenzoyl chloride (vii).
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alcohol
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Synthesis routes and methods IV

Procedure details

4-Benzyloxybenzoic acid (15.0 g, 65.72 mmol) in dichloromethane (150 mL) and dimethylformamide (0.75 mL) was cooled to 0° C. After 30 minutes, the mixture was treated with neat oxalyl chloride (11.5 mL, 131.44 mmol) dropwise over 25 minutes. The resulting mixture was stirred at room temperature for 120 minutes followed by evaporation of solvent under reduced pressure to provide the title compound as a light yellow solid (18.2 g, 112% yield). 1HNMR (300 MHz, CDCl3) δ 7.03 (d, 2H, J=8.9 Hz), 7.23-7.43 (m, 5H), 8.07 (d, 2H, J=8.9 Hz).
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15 g
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150 mL
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0.75 mL
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11.5 mL
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Yield
112%

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